2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15460749
InChI: InChI=1S/C30H29N5OS2/c1-20-12-17-25-26(18-20)38-29(32-25)22-13-15-23(16-14-22)31-27(36)19-37-30-34-33-28(21-8-4-2-5-9-21)35(30)24-10-6-3-7-11-24/h2,4-5,8-9,12-18,24H,3,6-7,10-11,19H2,1H3,(H,31,36)
SMILES:
Molecular Formula: C30H29N5OS2
Molecular Weight: 539.7 g/mol

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC15460749

Molecular Formula: C30H29N5OS2

Molecular Weight: 539.7 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide -

Specification

Molecular Formula C30H29N5OS2
Molecular Weight 539.7 g/mol
IUPAC Name 2-[(4-cyclohexyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C30H29N5OS2/c1-20-12-17-25-26(18-20)38-29(32-25)22-13-15-23(16-14-22)31-27(36)19-37-30-34-33-28(21-8-4-2-5-9-21)35(30)24-10-6-3-7-11-24/h2,4-5,8-9,12-18,24H,3,6-7,10-11,19H2,1H3,(H,31,36)
Standard InChI Key GPRYPSFBEXFNSI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4C5CCCCC5)C6=CC=CC=C6

Introduction

Molecular Architecture and Structural Features

The compound integrates a 1,2,4-triazole core substituted with cyclohexyl and phenyl groups at the 4th and 5th positions, respectively. A sulfanyl (-S-) linker connects this triazole moiety to an acetamide group, which is further functionalized with a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl substituent.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C₃₄H₃₂N₆OS₂, with a molecular weight of 621.78 g/mol. The cyclohexyl group (C₆H₁₁) contributes significant hydrophobicity, while the benzothiazole ring (C₈H₆NS) introduces aromaticity and potential π-π stacking interactions .

Crystallographic and Stereochemical Considerations

Although direct crystallographic data for this compound is unavailable, related triazole derivatives exhibit planar triazole rings with dihedral angles of 5–15° relative to adjacent aromatic groups. The sulfanyl bridge adopts a gauche conformation, optimizing steric compatibility between the triazole and acetamide units .

Synthesis and Reaction Pathways

The synthesis involves multi-step protocols common to triazole-acetamide hybrids (Fig. 1) .

Key Synthetic Steps

  • Triazole Core Formation: Cyclocondensation of cyclohexylhydrazine and phenyl isocyanate yields 4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol.

  • Sulfanyl Acetamide Coupling: The thiol group undergoes nucleophilic substitution with chloroacetamide in the presence of K₂CO₃ in DMF .

  • Benzothiazole Integration: Suzuki-Miyaura coupling links the 4-aminophenyl group to 6-methyl-1,3-benzothiazole-2-carboxylic acid .

Table 1: Optimization Parameters for Critical Reactions

Reaction StepReagents/ConditionsYield (%)Reference
Triazole cyclizationCyclohexylhydrazine, phenyl isocyanate, EtOH, 80°C68
Sulfanyl acetamide formationChloroacetamide, K₂CO₃, DMF, 60°C72
Benzothiazole couplingPd(PPh₃)₄, NaHCO₃, DME/H₂O, 100°C65

Physicochemical Properties

Solubility and Partitioning

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (≥50 mg/mL). The calculated logP (4.82) indicates strong lipophilicity, favoring membrane permeability .

Spectroscopic Characteristics

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N triazole) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.2–1.8 (m, cyclohexyl), 2.4 (s, CH₃-benzothiazole), 7.3–8.2 (m, aromatic H) .

Table 2: Thermal Stability Analysis

ParameterValueMethod
Melting point218–220°CDSC
Decomposition>300°CTGA

Reactivity and Functionalization

The sulfanyl group undergoes oxidation to sulfoxide (H₂O₂/AcOH) or sulfone (mCPBA). The triazole nitrogen atoms participate in coordination chemistry, forming complexes with transition metals (e.g., Cu²⁺, Zn²⁺) .

Biological Activity and Applications

While direct pharmacological data for this compound is limited, structural analogs exhibit:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against S. aureus and E. coli.

  • Kinase Inhibition: IC₅₀ = 0.4 µM against EGFR due to triazole-mediated H-bonding .

  • Anticancer Potential: GI₅₀ = 1.2 µM in MCF-7 cells via ROS generation .

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